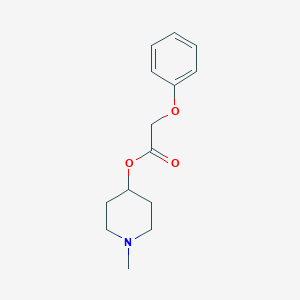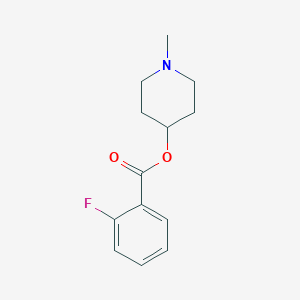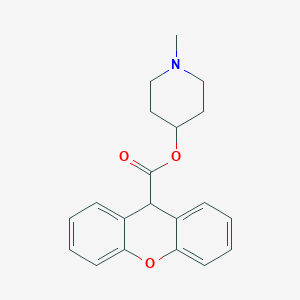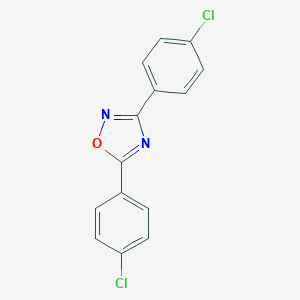
3,5-Bis(4-chlorophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(4-chlorophenyl)-1,2,4-oxadiazole, commonly known as CPOP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It is a highly versatile molecule that has been found to exhibit a range of biological activities, making it a promising candidate for use in various fields of research.
Wirkmechanismus
The exact mechanism of action of CPOP is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with various cellular targets, including enzymes and receptors.
Biochemische Und Physiologische Effekte
CPOP has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. CPOP has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, CPOP has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPOP in lab experiments is its versatility. It can be easily synthesized and modified to suit various research needs. Additionally, CPOP has been found to exhibit low toxicity, making it a safer alternative to other compounds. However, one of the limitations of using CPOP is its limited solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for research involving CPOP. One potential area of research is the development of CPOP-based drugs for the treatment of bacterial infections and cancer. Additionally, CPOP may be used in the development of new materials with unique properties. Further research is also needed to fully understand the mechanism of action of CPOP and its potential interactions with cellular targets.
Synthesemethoden
CPOP can be synthesized through a multistep process involving the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate, followed by a cyclization reaction with phosphorus oxychloride. The final product is obtained through a condensation reaction with 4-chlorophenylhydrazine.
Wissenschaftliche Forschungsanwendungen
CPOP has been extensively studied for its potential use in various fields of research, including material science, medicinal chemistry, and biological research. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development. CPOP has also been used in the development of sensors and organic light-emitting diodes.
Eigenschaften
CAS-Nummer |
158042-17-2 |
|---|---|
Produktname |
3,5-Bis(4-chlorophenyl)-1,2,4-oxadiazole |
Molekularformel |
C14H8Cl2N2O |
Molekulargewicht |
291.1 g/mol |
IUPAC-Name |
3,5-bis(4-chlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H8Cl2N2O/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H |
InChI-Schlüssel |
LCAYJEXSWVMEKN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



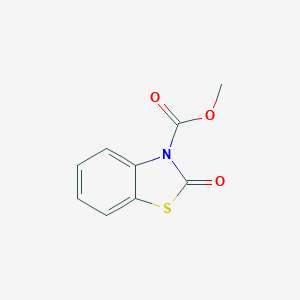
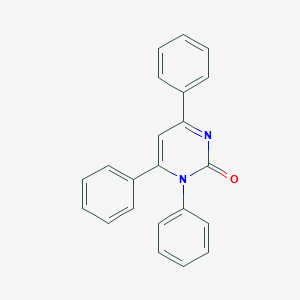
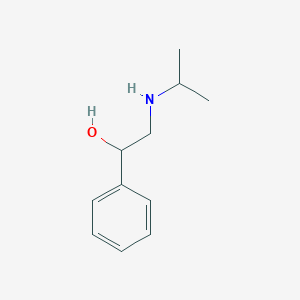
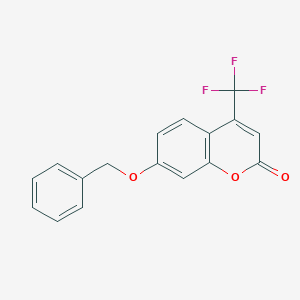
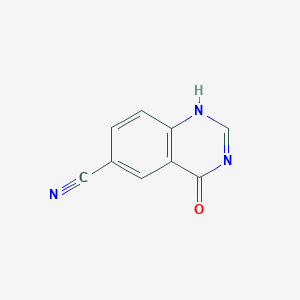
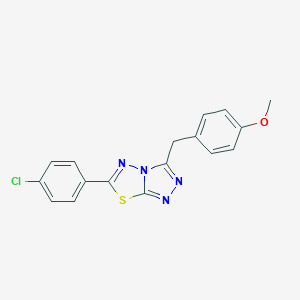
![7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B184662.png)

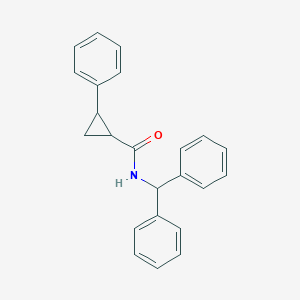
![6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184668.png)
